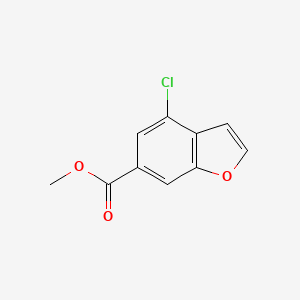

Methyl 4-Chloro-6-benzofurancarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-Chloro-6-benzofurancarboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Chloro-6-benzofurancarboxylate typically involves the reaction of 4-chlorobenzofuran with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

化学反応の分析

Types of Reactions

Methyl 4-Chloro-6-benzofurancarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives.

科学的研究の応用

While a specific, detailed article focusing solely on the applications of "Methyl 4-Chloro-6-benzofurancarboxylate" with comprehensive data tables and case studies is not available within the provided search results, here's what can be gathered from the search results:

Synthesis of Methyl 4-chlorobutyrate

- A Synthetic Method A method for synthesizing methyl 4-chlorobutyrate involves adding gamma-butyrolactone, methanol, and an acidic catalyst into a reactor . Phosphorus trichloride is added dropwise at atmospheric pressure and a temperature of 30 to 60°C . The mixture is kept warm and continuously reacted for 0.5 to 2 hours, followed by post-treatment to obtain methyl 4-chlorobutyrate .

- Reaction Conditions The acidic catalyst used is 1 to 5% of the molar amount of gamma-butyrolactone, the mole ratio of gamma-butyrolactone to methanol is 1:2-5, and the mole ratio of gamma-butyrolactone to phosphorus trichloride is 1:0.35-1 .

- Catalysts Examples of acidic catalysts include zinc chloride, cupric chloride, tosic acid, or vitriol oil .

- Post-Treatment The post-treatment involves underpressure distillation of the reaction solution .

- Alternative Synthesis Background Methyl 4-chlorobutyrate is a synthetic intermediate for cyclopropylamine, which is used in antibacterial drugs like ciprofloxacin . Traditional methods involve using zinc chloride as a catalyst and sulfur oxychloride for chlorination, but this produces sulfurous gas and hydrochloric acid waste gas . Other methods use phosgene, which is highly toxic, or hydrogen chloride under pressure, which requires severe reaction conditions .

Related Compounds and Applications

- Benzofuran Derivatives Benzofuran derivatives have various natural sources and bioactivities . They have shown anticancer and anti-inflammatory activities .

- This compound This compound is available from Sapphire Bioscience and is potentially used in IHC and WB applications, and relates to bacterial toxins, bioactive lipids, custom antibodies, Cytek beads, DNA damage & repair, and DNA isolation kits .

- Leukotriene Inhibition Benzofuran 2-carboxylic acid esters are useful as inhibitors of leukotrienes, which can treat conditions like erosive gastritis and inflammatory bowel disease . These compounds can prevent gastric lesions induced by strong acids or ethanol .

作用機序

The mechanism of action of Methyl 4-Chloro-6-benzofurancarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or proteins, leading to changes in cellular functions and signaling pathways.

類似化合物との比較

Similar Compounds

Methyl 4-Chlorobenzoate: Similar in structure but lacks the furan ring.

Methyl 6-Chlorobenzofurancarboxylate: Similar but with the chlorine atom in a different position.

Methyl 4-Bromobenzofurancarboxylate: Similar but with a bromine atom instead of chlorine.

Uniqueness

Methyl 4-Chloro-6-benzofurancarboxylate is unique due to the presence of both the chlorine atom and the benzofuran ring This combination imparts specific chemical properties and reactivity that are not observed in other similar compounds

生物活性

Methyl 4-chloro-6-benzofurancarboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8ClO3

- Molecular Weight : Approximately 210.61 g/mol

- Structural Features : The compound features a benzofuran core with a chloro substituent at the fourth position and a carboxylate group at the sixth position, which significantly influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions that allow for the precise introduction of functional groups. A common method includes:

- Starting Material : 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid.

- Reagents : Anhydrous sodium acetate and acetic anhydride are often used to facilitate the reaction.

- Conditions : The reaction is conducted under controlled temperatures to yield high-purity products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:

- Antibacterial Activity :

- Antifungal Activity :

The presence of halogen substituents in this compound enhances its biological activity by increasing lipophilicity, which facilitates better interaction with microbial cell membranes. Studies suggest that the compound may inhibit key enzymes involved in microbial metabolism, although specific targets remain to be fully elucidated .

Case Studies

- Antimicrobial Screening :

- In Vivo Studies :

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Moderate | 50 - 200 | Effective against Gram-positive and Gram-negative bacteria |

| Benzofuran Derivative A | High | <0.60 | Potent against M. tuberculosis |

| Benzofuran Derivative B | Low | >200 | Limited activity observed |

特性

分子式 |

C10H7ClO3 |

|---|---|

分子量 |

210.61 g/mol |

IUPAC名 |

methyl 4-chloro-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C10H7ClO3/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5H,1H3 |

InChIキー |

UAHOSGDBIFPDCT-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC2=C(C=CO2)C(=C1)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。